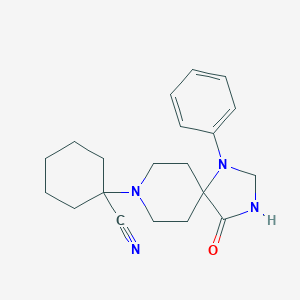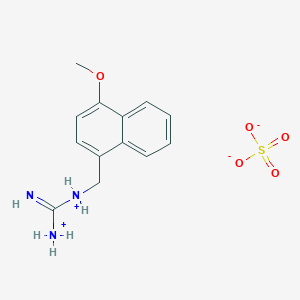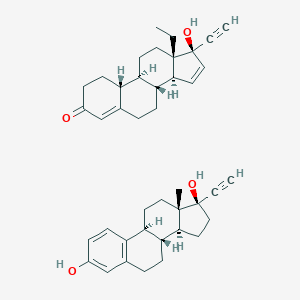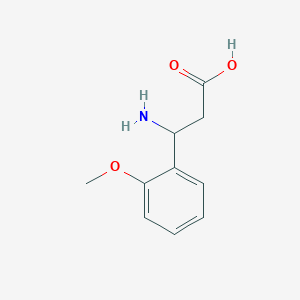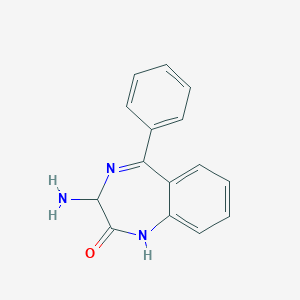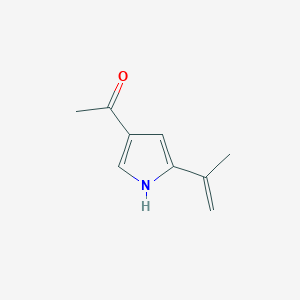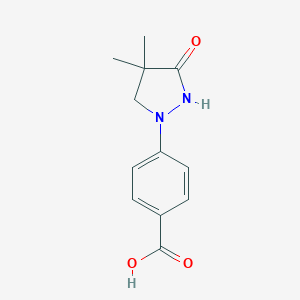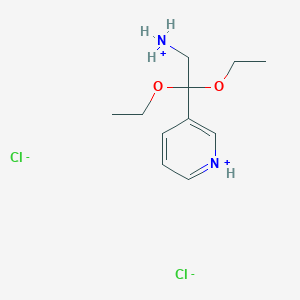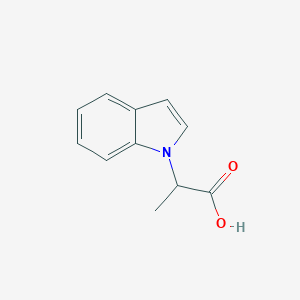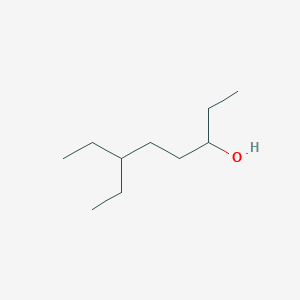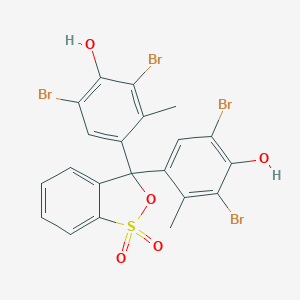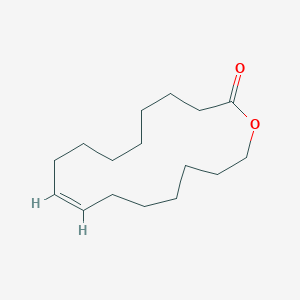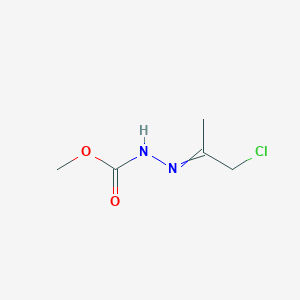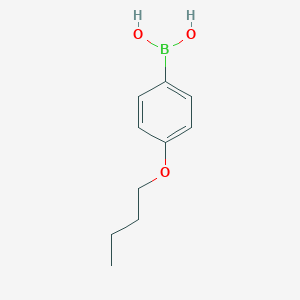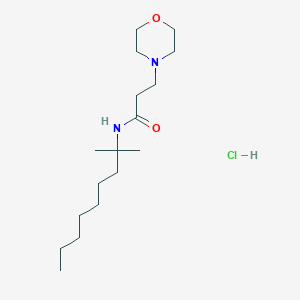
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound that is used in scientific research for various purposes. It is also known as DMOPA-HCl and is a white crystalline powder. This compound is used in the research of various diseases and disorders, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of DMOPA-HCl involves the inhibition of the enzyme monoamine oxidase (MAO). This enzyme is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, DMOPA-HCl increases the levels of these neurotransmitters in the brain, leading to its therapeutic effects.
Effets Biochimiques Et Physiologiques
DMOPA-HCl has been found to have various biochemical and physiological effects. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its therapeutic effects. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMOPA-HCl has various advantages and limitations for lab experiments. Its advantages include its ability to increase the levels of neurotransmitters in the brain, making it useful in the research of various diseases and disorders. Its limitations include its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
For research include studying its effects on other neurotransmitters and diseases, as well as developing new and improved synthesis methods.
Méthodes De Synthèse
The synthesis method of DMOPA-HCl involves the reaction of 4-morpholinepropionamide with 1,1-dimethyloctylamine in the presence of hydrochloric acid. The reaction takes place at a specific temperature and pressure, and the resulting compound is purified using various techniques.
Applications De Recherche Scientifique
DMOPA-HCl is used in scientific research for various purposes. It is used in the research of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain. It is also used in the research of schizophrenia, depression, and anxiety disorders. DMOPA-HCl has been found to have anxiolytic and antidepressant effects in animal models.
Propriétés
Numéro CAS |
111091-26-0 |
|---|---|
Nom du produit |
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride |
Formule moléculaire |
C17H35ClN2O2 |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |
Clé InChI |
KEFMAYHVRUNWIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
SMILES canonique |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Autres numéros CAS |
111091-26-0 |
Synonymes |
TR 428 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



